5-(bromomethyl)-1-fluorospiro[2.3]hexane
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Overview
Description
5-(bromomethyl)-1-fluorospiro[23]hexane is an organic compound characterized by a spirocyclic structure, which includes a bromomethyl group and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(bromomethyl)-1-fluorospiro[2.3]hexane typically involves the reaction of a suitable spirocyclic precursor with brominating and fluorinating agents. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent and a fluorinating reagent such as diethylaminosulfur trifluoride (DAST). The reaction is usually carried out under controlled conditions to ensure the selective introduction of the bromomethyl and fluorine groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity while minimizing the production of by-products. This may involve the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-(bromomethyl)-1-fluorospiro[2.3]hexane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the bromine or fluorine atoms, leading to different derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide (NaN3) for azide substitution and potassium thiocyanate (KSCN) for thiocyanate substitution. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 5-(azidomethyl)-1-fluorospiro[2.3]hexane, while oxidation with potassium permanganate could produce a carboxylic acid derivative.
Scientific Research Applications
5-(bromomethyl)-1-fluorospiro[2.3]hexane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 5-(bromomethyl)-1-fluorospiro[2.3]hexane exerts its effects depends on its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. The fluorine atom can influence the compound’s reactivity and stability, as well as its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
5-(bromomethyl)-1,1-difluorospiro[2.3]hexane: This compound has an additional fluorine atom, which can affect its chemical properties and reactivity.
5-(bromomethyl)-5-methylspiro[2.3]hexane:
Uniqueness
5-(bromomethyl)-1-fluorospiro[2.3]hexane is unique due to its specific combination of a bromomethyl group and a fluorine atom within a spirocyclic structure. This combination imparts distinct chemical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
5-(bromomethyl)-2-fluorospiro[2.3]hexane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrF/c8-4-5-1-7(2-5)3-6(7)9/h5-6H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRZWRSWHPKSFRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CC2F)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrF |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2253641-13-1 |
Source
|
Record name | 5-(bromomethyl)-1-fluorospiro[2.3]hexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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